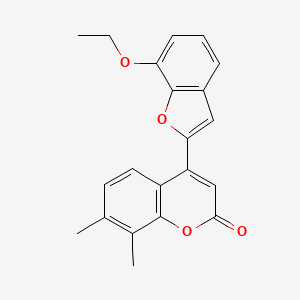

4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one, also known as EDC, is a synthetic compound that belongs to the class of coumarin derivatives. EDC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Specific Scientific Field

Summary of the Application

Benzofuran derivatives, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown potential anticancer activity. They have emerged as important scaffolds with many biological properties .

Methods of Application or Experimental Procedures

The cell viability and proliferation rates of benzofuran derivatives were tested via MTT assays against human breast cancer (MCF-7) cells .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in reducing cell viability and proliferation .

Anti-Hepatitis C Virus Activity

Specific Scientific Field

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown anti-hepatitis C virus activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating the hepatitis C virus .

Anti-Tumor Activity

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown anti-tumor activity . They have been used as scaffolds to synthesize new derivatives that can be applied to a variety of disorders .

Methods of Application or Experimental Procedures

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anti-tumor activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating tumor growth .

Synthesis of Natural Products

Specific Scientific Field

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have been used in the total synthesis of natural products .

Methods of Application or Experimental Procedures

The total synthesis of a norneolignan was accomplished by a one-pot reaction of methyl 3- (4-hydroxyphenyl)propionate and chloride under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in the synthesis of natural products .

Antibacterial Activity

Specific Scientific Field

Medicinal Chemistry, Microbiology

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown antibacterial activity . They have been used as scaffolds to synthesize new derivatives that can be applied to a variety of disorders .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating bacterial infections .

Anti-Oxidative Activity

Specific Scientific Field

Medicinal Chemistry, Biochemistry

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown anti-oxidative activity . They have been used as scaffolds to synthesize new derivatives that can be applied to a variety of disorders .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating oxidative stress .

Propiedades

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)16-11-19(22)25-20-13(3)12(2)8-9-15(16)20/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEUAWMPIIRBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2781707.png)

![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)

![4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide](/img/structure/B2781710.png)

![7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole](/img/structure/B2781716.png)

![[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide](/img/structure/B2781718.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)

![1-[(2-nitrophenyl)sulfonyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2781727.png)